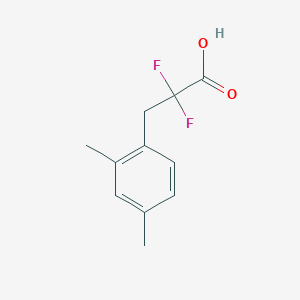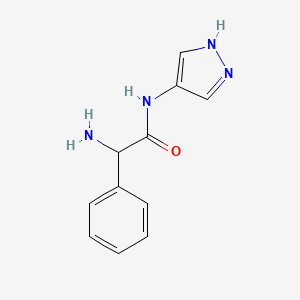
2-amino-2-phenyl-N-(1H-pyrazol-4-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-amino-2-phenyl-N-(1H-pyrazol-4-yl)acetamide is a compound that belongs to the class of pyrazole derivatives Pyrazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-2-phenyl-N-(1H-pyrazol-4-yl)acetamide typically involves the reaction of 2-amino-2-phenylacetamide with a pyrazole derivative under controlled conditions. One common method includes the use of acetyl chloride, benzoxyl chloride, or benzyl chloride in a solvent like dichloromethane (CH₂Cl₂) or tetrahydrofuran (THF) at low temperatures (0°C) under a nitrogen atmosphere . The reaction is usually catalyzed by a base such as triethylamine.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimizations for large-scale production. This includes the use of automated reactors, continuous flow systems, and stringent quality control measures to ensure high purity and yield.
化学反応の分析
Types of Reactions
2-amino-2-phenyl-N-(1H-pyrazol-4-yl)acetamide undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions typically involve reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This compound can undergo nucleophilic substitution reactions, where the amino group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted pyrazole derivatives.
科学的研究の応用
2-amino-2-phenyl-N-(1H-pyrazol-4-yl)acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its anticancer and anti-inflammatory properties.
作用機序
The mechanism of action of 2-amino-2-phenyl-N-(1H-pyrazol-4-yl)acetamide involves its interaction with specific molecular targets. For instance, it acts as a reversible inhibitor of Bruton Kinase (BTK), a non-receptor tyrosine kinase that plays a crucial role in B-cell receptor signaling . This inhibition disrupts the signaling pathways, leading to the suppression of B-cell proliferation and survival.
類似化合物との比較
Similar Compounds
2-amino-2-phenylacetamide: Lacks the pyrazole ring, making it less versatile in terms of biological activity.
N-(1H-pyrazol-4-yl)acetamide: Lacks the phenyl group, which may reduce its binding affinity to certain targets.
2-amino-2-phenyl-N-(1H-pyrazol-3-yl)acetamide: Similar structure but with the pyrazole ring attached at a different position, potentially altering its biological activity.
Uniqueness
2-amino-2-phenyl-N-(1H-pyrazol-4-yl)acetamide is unique due to its specific structural configuration, which allows it to interact with a wide range of biological targets. This makes it a valuable compound for drug discovery and development.
特性
分子式 |
C11H12N4O |
|---|---|
分子量 |
216.24 g/mol |
IUPAC名 |
2-amino-2-phenyl-N-(1H-pyrazol-4-yl)acetamide |
InChI |
InChI=1S/C11H12N4O/c12-10(8-4-2-1-3-5-8)11(16)15-9-6-13-14-7-9/h1-7,10H,12H2,(H,13,14)(H,15,16) |
InChIキー |
WMEBWSUALAMHAF-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C(C(=O)NC2=CNN=C2)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-{[(2-Iodocyclohexyl)oxy]methyl}oxane](/img/structure/B13313379.png)
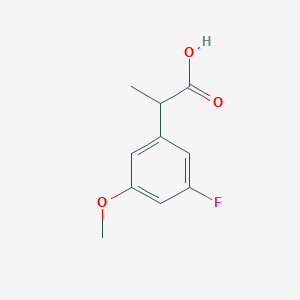
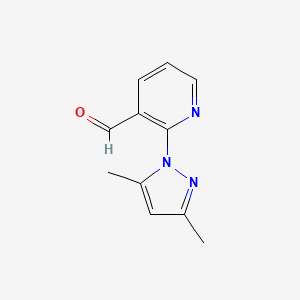

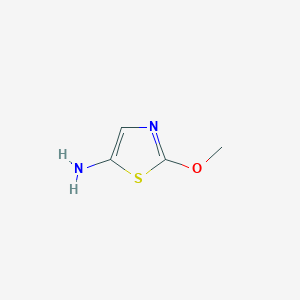
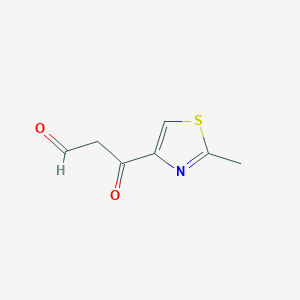
![4-{[(1-Hydroxybutan-2-yl)amino]methyl}benzonitrile](/img/structure/B13313415.png)

![7-Azaspiro[4.6]undecan-6-one](/img/structure/B13313430.png)
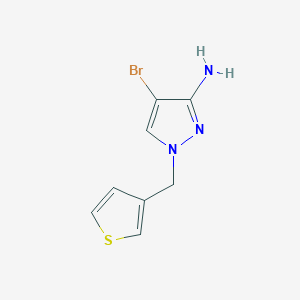
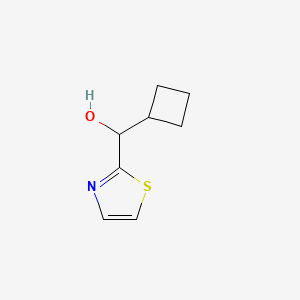

![2-Methyl-1-{[1-(3-methylthiophen-2-yl)ethyl]amino}propan-2-ol](/img/structure/B13313446.png)
